1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one
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Overview
Description
1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with ethyl groups at positions 1 and 6, a phenylsulfonyl group at position 3, and a ketone at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Ethylation: The ethyl groups can be introduced through Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.
Phenylsulfonylation: The phenylsulfonyl group can be introduced by reacting the quinoline derivative with phenylsulfonyl chloride in the presence of a base like pyridine.
Ketone Formation: The ketone at position 4 can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline N-oxide: An oxidized form of quinoline with potential biological activities.
Uniqueness
1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1,6-diethylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-3-14-10-11-17-16(12-14)19(21)18(13-20(17)4-2)24(22,23)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXAVMYOMXLJSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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